1-methyl-1H-1,3-benzodiazol-5-yl 2-(4-fluorophenyl)acetate
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 2-(4-fluorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-19-10-18-14-9-13(6-7-15(14)19)21-16(20)8-11-2-4-12(17)5-3-11/h2-7,9-10H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVVRAVKKILNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 2-(4-fluorophenyl)acetate typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 2-(4-fluorophenyl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the ester linkage. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,3-benzodiazol-5-yl 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Compounds similar to 1-methyl-1H-1,3-benzodiazol-5-yl 2-(4-fluorophenyl)acetate have been investigated for their antiviral properties. For example, research on related benzodiazole derivatives has shown promising results against viruses such as the Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV) .
- Anticancer Potential : The benzodiazole structure is prevalent in many anticancer agents. Studies suggest that modifications to this structure can enhance selectivity and potency against various cancer cell lines . The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is an area of ongoing research.
- Neuroprotective Effects : Some derivatives of benzodiazoles have demonstrated neuroprotective properties, making them potential candidates for treating neurodegenerative diseases. The mechanism often involves modulating neurotransmitter systems or reducing oxidative stress .
Material Science Applications
- Organic Electronics : The unique electronic properties of benzodiazole derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to act as electron transport layers can enhance device efficiency .
- Polymer Chemistry : Incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for electronics and coatings .
Biological Research Applications
- Biochemical Assays : The compound can serve as a probe in biochemical assays to study enzyme activity and interactions due to its ability to selectively bind to certain biological targets .
- Cellular Studies : In vitro studies using this compound can elucidate cellular pathways involved in disease mechanisms, particularly in cancer and viral infections .
Antiviral Research
A recent study screened a library of compounds, including derivatives of benzodiazoles, identifying several candidates with significant antiviral activity against YFV and BVDV. These compounds exhibited low cytotoxicity while effectively inhibiting viral replication at micromolar concentrations .
Cancer Research
In another study, modifications of the benzodiazole scaffold led to the discovery of potent inhibitors of cancer cell growth. These compounds were tested against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The table below compares structural features, synthesis challenges, and physicochemical properties of the target compound with analogs from the literature:
*logP values inferred from analogs (e.g., NIMH F-908: 2.92) suggest moderate lipophilicity for fluorophenyl-containing compounds.
Key Observations :
- Substituent Position: The target compound’s 1-methyl-1,3-benzodiazole core differentiates it from benzimidazole derivatives (e.g., ), which often exhibit substituents at positions 1 and 2.
- Ester Group: The acetate ester at position 5 contrasts with ethyl esters in analogs ().
- Fluorophenyl Motif : Ubiquitous in all compounds, this group improves membrane permeability and may engage in halogen bonding with biological targets .
Crystallographic and Conformational Insights
- Isostructural Analogues : highlights isostructural thiazole derivatives with planar molecular conformations, except for a perpendicular fluorophenyl group. Similar planarity in the target compound’s benzodiazole core could promote π-π stacking in protein binding pockets .
- Crystallography Tools : Programs like SHELXL () and WinGX () are widely used for refining such structures, though direct crystallographic data for the target compound is unavailable.
Pharmacological Potential
- Benzimidazole Derivatives: notes anticancer and antibacterial activities for ethyl 1-sec-butyl-2-(4-fluorophenyl)benzimidazole-5-carboxylate, suggesting the fluorophenyl-acetate motif in the target compound may confer similar properties.
- Metabolic Stability : The methyl ester in the target compound may increase susceptibility to esterase-mediated hydrolysis compared to ethyl esters (), necessitating prodrug strategies for sustained activity.
Biological Activity
1-Methyl-1H-1,3-benzodiazol-5-yl 2-(4-fluorophenyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12FN2O2
- SMILES Notation : CN1C2=C(C=C(C=C2)F)N=C1C(=O)C(C)O
- InChIKey : KTBPREWMDGNOEM-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the benzodiazole class have demonstrated various pharmacological effects, including:
- Antimicrobial Activity : Certain benzodiazole derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Effects : Some studies have reported that benzodiazole derivatives can inhibit cancer cell proliferation through apoptosis induction.
- Insecticidal Activity : Compounds with similar structures have shown promise as insecticides against vectors like Aedes aegypti.
Insecticidal Potential
A study focused on the larvicidal activity of benzodioxole derivatives against Aedes aegypti, a vector for several viral diseases, found that modifications in the structure significantly influenced biological activity. The compound 3,4-(methylenedioxy) cinnamic acid exhibited LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively, indicating potential for further exploration in mosquito control strategies .
Anticancer Activity
Research on benzimidazole derivatives has highlighted their potential as anticancer agents. For instance, drug-loaded micelles containing benzimidazole derivatives showed enhanced antiproliferative effects on MDA-MB-231 breast cancer cells, suggesting that structural modifications could enhance their efficacy against cancer cells while minimizing toxicity to non-cancerous cells .
Data Tables
Q & A
Q. What are the established synthetic pathways for 1-methyl-1H-1,3-benzodiazol-5-yl 2-(4-fluorophenyl)acetate, and what analytical techniques are critical for verifying its structure?
The synthesis typically involves condensation reactions between benzodiazole precursors and fluorophenyl acetic acid derivatives. Key steps include:
- Nucleophilic substitution to introduce the methyl group at the 1-position of the benzodiazole core.
- Esterification of the carboxylic acid group with the hydroxyl group of the benzodiazole intermediate.
Q. Critical Analytical Techniques :
Methodological Insight : Multi-step syntheses require iterative purification (e.g., column chromatography) and cross-validation via complementary techniques like XRD and NMR to resolve ambiguities in regiochemistry .
Q. How do researchers characterize the crystalline structure of benzodiazole derivatives like 1-methyl-1H-1,3-benzodiazol-5-yl esters?
X-ray crystallography is the gold standard for structural elucidation. Key steps include:
- Crystal Growth : Slow evaporation from polar aprotic solvents (e.g., DMSO/EtOH mixtures).
- Data Collection : Monochromatic Mo-Kα radiation () at 293 K.
- Refinement : SHELXL software for full-matrix least-squares refinement, achieving mean .
Example from Evidence : A related benzimidazole ester showed a dihedral angle of 85.2° between the benzodiazole and fluorophenyl planes, critical for assessing steric effects in drug design .
Advanced Research Questions
Q. What methodologies are employed to optimize reaction conditions for synthesizing fluorophenyl-substituted benzodiazole esters?
a. Computational Reaction Path Search :
Q. b. Design of Experiments (DoE) :
- Factorial Design : Vary parameters (temperature, catalyst loading, solvent polarity) systematically.
- Response Surface Methodology (RSM) : Optimizes yield and purity while minimizing side reactions (e.g., ester hydrolysis) .
Case Study : ICReDD reduced reaction development time by 60% using hybrid computational-experimental workflows .
Q. How can computational chemistry enhance the design of benzodiazole-based compounds with specific pharmacological properties?
- Molecular Docking : Predict binding affinities to target receptors (e.g., neurotransmitter receptors) using AutoDock Vina.
- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data.
- ADMET Prediction : SwissADME or pkCSM tools assess solubility, permeability, and toxicity early in development.
Theoretical Framework : Align computational hypotheses with experimental validation to iteratively refine structure-activity relationships (SAR) .
Q. What strategies are recommended for resolving contradictions in biological activity data across different studies involving benzodiazole derivatives?
- Comparative Meta-Analysis : Normalize data using standardized assays (e.g., IC values under identical pH/temperature conditions).
- Systematic Error Checking : Replicate conflicting studies with controlled variables (e.g., cell line viability, solvent artifacts).
- Cross-Disciplinary Collaboration : Integrate biochemical, crystallographic, and computational data to identify confounding factors (e.g., polymorphism affecting bioavailability) .
Example : Discrepancies in antifungal activity of benzimidazole analogs were traced to differences in crystallographic packing influencing solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
